2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride
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Overview
Description
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the cyclopropyl ring and subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
Uniqueness
2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(1-imidazol-1-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)5-8(1-2-8)10-4-3-9-6-10;/h3-4,6H,1-2,5H2,(H,11,12);1H |
InChI Key |
XLBWQXBKWZQSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)N2C=CN=C2.Cl |
Origin of Product |
United States |
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